N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-29-18-9-15(10-19(30-2)21(18)31-3)22(28)27(13-14-5-4-8-25-12-14)23-26-17-7-6-16(24)11-20(17)32-23/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDRGKIJCZPPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted benzaldehyde under acidic conditions.
Introduction of the Trimethoxybenzamide Moiety: The trimethoxybenzamide moiety can be introduced by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzothiazole derivative.
Attachment of the Pyridine Ring: The final step involves the reaction of the intermediate product with pyridine-3-methanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with other benzamide and thiazole derivatives reported in pharmacological research. Below is a comparative analysis with key analogs:
Key Observations :
Substituent Impact on Molecular Weight : The target compound’s molecular weight (~611.1 g/mol) is significantly higher than analogs like 4g (~438.5 g/mol) due to its three methoxy groups and extended benzothiazole-pyridine system .
Spectral Differentiation :
- The trimethoxy groups in the target compound produce distinct ¹H NMR signals (δ 3.6–3.8) compared to dimethoxy analogs (e.g., δ 3.7–3.9 in Compound 4d) .
- The pyridinylmethyl group introduces unique aromatic proton signals (δ 8.5–7.0) and a characteristic methylene bridge (δ 4.8) absent in simpler benzothiazoles .
The 6-chloro-benzothiazole moiety in the target compound may confer improved metabolic stability compared to dichloro analogs (e.g., 4d) .
Pharmacological Implications
- Enzyme Binding: The pyridinylmethyl group may enable π-π interactions with ATP-binding pockets in kinases, a feature shared with 4d and 4g but absent in non-pyridine derivatives .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H20ClN3O4S. The presence of the benzothiazole moiety contributes to its biological activity through various mechanisms.
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Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. It targets specific pathways involved in tumor growth and metastasis.
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 µM to 25 µM depending on the cell line tested.
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Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.
- Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.
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Anti-inflammatory Effects :
- The compound has been evaluated for its ability to reduce inflammation markers in various models. It appears to inhibit the production of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Studies
- Study on Anticancer Properties : A study conducted by Srivastava et al. (2019) evaluated the anticancer potential of benzothiazole derivatives similar to this compound. Results indicated significant apoptosis induction in MCF-7 cells through the activation of caspase pathways .
- Antimicrobial Efficacy : In a comparative study on benzothiazole derivatives, this compound was found to be effective against multiple bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
